Dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate
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Overview
Description
Dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate is an organic compound with the molecular formula C12H20O4. It is a cyclopentane derivative with two ester functional groups and an isopropyl substituent. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate can be synthesized through several methods. One common approach involves the esterification of 1-isopropylcyclopentane-1,3-dicarboxylic acid with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the mixture to achieve the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of high-purity starting materials and precise control of reaction conditions are crucial to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed
Oxidation: 1-isopropylcyclopentane-1,3-dicarboxylic acid.
Reduction: 1-isopropylcyclopentane-1,3-dimethanol.
Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The ester functional groups can undergo hydrolysis to release the corresponding acids, which may interact with enzymes or receptors in biological systems. The isopropyl group may also influence the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 1-isopropyl-3-methylcyclopentane-1,3-dicarboxylate
- Dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of two ester groups. This structural arrangement imparts distinct reactivity and properties compared to other similar compounds .
Properties
Molecular Formula |
C12H20O4 |
---|---|
Molecular Weight |
228.28 g/mol |
IUPAC Name |
dimethyl 1-propan-2-ylcyclopentane-1,3-dicarboxylate |
InChI |
InChI=1S/C12H20O4/c1-8(2)12(11(14)16-4)6-5-9(7-12)10(13)15-3/h8-9H,5-7H2,1-4H3 |
InChI Key |
CROJUCKTEKSBAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(CCC(C1)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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